Cbz-4-biphenyl-D-ala
Overview
Description
Preparation Methods
The synthesis of Cbz-4-biphenyl-D-alanine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acids and related compounds . The general synthetic route involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions can vary, but common reagents include palladium acetate, triphenylphosphine, and potassium carbonate .
Chemical Reactions Analysis
Cbz-4-biphenyl-D-alanine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as amines or alcohols.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Scientific Research Applications
Cbz-4-biphenyl-D-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cbz-4-biphenyl-D-alanine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to interact with enzymes and receptors in biological systems, potentially influencing various biochemical pathways .
Comparison with Similar Compounds
Cbz-4-biphenyl-D-alanine can be compared with other similar compounds such as:
4,4’-Biphenyldiboronic Acid: This compound is used in similar coupling reactions and has comparable chemical properties.
Biphenyl Derivatives: These compounds share structural similarities and are often used in similar research applications.
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426645 | |
Record name | Z-D-Ala(4,4'-bipheyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176794-80-2 | |
Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176794-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Z-D-Ala(4,4'-bipheyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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